REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=2)[NH2:12])[O:3]1.Cl[C:18]1[N:23]=[C:22]([CH3:24])[CH:21]=[CH:20][N:19]=1.O1CCOCC1.CS(O)(=O)=O>C(OCC)(=O)C>[CH3:24][C:22]1[CH:21]=[CH:20][N:19]=[C:18]([NH:12][C:11]2[CH:13]=[CH:14][CH:15]=[C:9]([B:4]3[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]3)[CH:10]=2)[N:23]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(N)C=CC1)C
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C
|
Name
|
|
Quantity
|
69 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Flash chromatography was used for purification
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1)NC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.95 mmol | |
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |